3-Iodophenol
Overview
Description
3-Iodophenol, also known as meta-iodophenol, is an aromatic organic compound with the molecular formula C6H5IO. It is characterized by the presence of an iodine atom attached to the third carbon of the benzene ring, with a hydroxyl group (-OH) attached to the first carbon. This compound is a member of the iodophenol family, which includes various isomers such as 2-iodophenol and 4-iodophenol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodophenol can be synthesized through several methods. One common laboratory method involves the oxidative decarboxylation of 3-iodobenzoic acid. The reaction proceeds as follows: [ \text{IC}_6\text{H}_4\text{CO}_2\text{H} + \text{O} \rightarrow \text{IC}_6\text{H}_4\text{OH} + \text{CO}_2 ] This reaction typically requires an oxidizing agent and is carried out under controlled conditions to ensure the selective formation of this compound .
Industrial Production Methods: In industrial settings, this compound can be produced via electrophilic halogenation of phenol using iodine. This method involves the direct iodination of phenol in the presence of an oxidizing agent, which facilitates the substitution of a hydrogen atom with an iodine atom at the meta position .
Chemical Reactions Analysis
3-Iodophenol participates in a variety of chemical reactions, including:
Substitution Reactions:
Nucleophilic Aromatic Substitution: The iodine atom in this compound can be displaced by nucleophiles such as thiolates and amines.
Electrophilic Aromatic Substitution: The hydroxyl group activates the benzene ring towards electrophilic substitution, allowing reactions such as nitration and sulfonation to occur at the ortho and para positions relative to the hydroxyl group.
Oxidation Reactions:
- This compound can be oxidized to form corresponding quinones or other oxidized derivatives under appropriate conditions .
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, coupling with thiolates yields aryl sulfides, while oxidation can produce quinones .
Scientific Research Applications
3-Iodophenol has a wide range of applications in scientific research, including:
Chemistry:
- It is used as a reagent in various organic synthesis reactions, including esterification, alkylation, and cross-coupling reactions .
Biology and Medicine:
- In biological research, this compound is used as a precursor for the synthesis of iodinated compounds, which are valuable in radiolabeling and imaging studies .
Industry:
Mechanism of Action
The mechanism of action of 3-iodophenol in chemical reactions primarily involves the activation of the benzene ring by the hydroxyl group, which increases the ring’s reactivity towards electrophiles. The iodine atom, being a good leaving group, facilitates nucleophilic aromatic substitution reactions. In biological systems, iodinated compounds derived from this compound can interact with specific molecular targets, such as enzymes or receptors, depending on their structure and functional groups .
Comparison with Similar Compounds
2-Iodophenol: The iodine atom is attached to the second carbon of the benzene ring.
4-Iodophenol: The iodine atom is attached to the fourth carbon of the benzene ring.
3-Fluorophenol, 3-Chlorophenol, 3-Bromophenol: These compounds have fluorine, chlorine, and bromine atoms, respectively, instead of iodine at the third carbon position.
Uniqueness:
- 3-Iodophenol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other halogenated phenols. The larger atomic size and higher polarizability of iodine make this compound more reactive in nucleophilic substitution reactions compared to its fluorinated, chlorinated, and brominated counterparts .
Properties
IUPAC Name |
3-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO/c7-5-2-1-3-6(8)4-5/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTKWBZFNQHAAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052305 | |
Record name | 3-Iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052305 | |
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Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light brown solid; [Alfa Aesar MSDS] | |
Record name | 3-Iodophenol | |
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Vapor Pressure |
0.00616 [mmHg] | |
Record name | 3-Iodophenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19912 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
626-02-8 | |
Record name | 3-Iodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Iodophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.931 | |
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Record name | 3-IODOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU584Z4CZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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